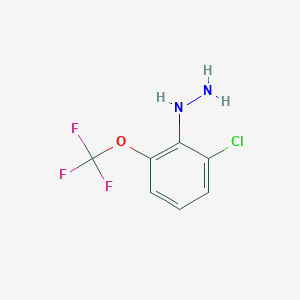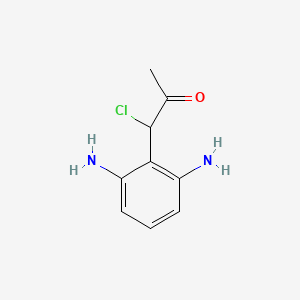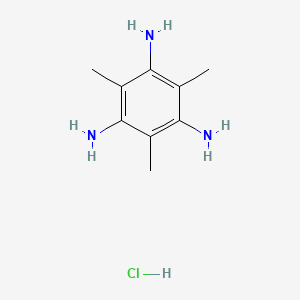
1,3,5-Triamino-2,4,6-trimethylbenzene Hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride is a chemical compound with the molecular formula C9H18Cl3N3. It is a derivative of benzene, where three hydrogen atoms are replaced by amino groups (-NH2) and three methyl groups (-CH3). This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride typically involves the reaction of 2,4,6-trimethylbenzene with ammonia or an amine source under specific conditions. One common method is the treatment of 2,4,6-trimethylbenzene with hydrochloric acid, which leads to the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted benzene derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions
Major Products Formed
Oxidation: Nitro derivatives of 2,4,6-trimethylbenzene.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, influencing their function. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-trimethylbenzene: A precursor in the synthesis of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride.
1,3,5-triamino-2,4,6-trinitrobenzene: A compound with similar structural features but different functional groups.
2,4,6-trimethylphenol: Another derivative of 2,4,6-trimethylbenzene with hydroxyl groups instead of amino groups
Uniqueness
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride is unique due to its specific combination of amino and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H16ClN3 |
|---|---|
Molekulargewicht |
201.70 g/mol |
IUPAC-Name |
2,4,6-trimethylbenzene-1,3,5-triamine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-4-7(10)5(2)9(12)6(3)8(4)11;/h10-12H2,1-3H3;1H |
InChI-Schlüssel |
PSBIAHGMKFVJKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1N)C)N)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)



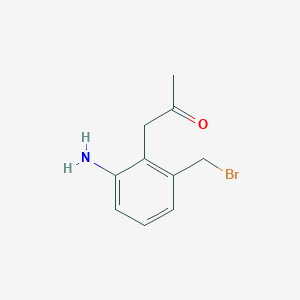
![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
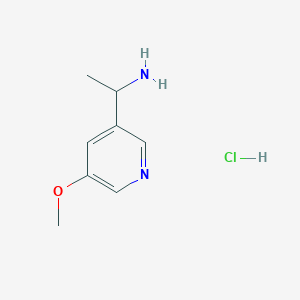
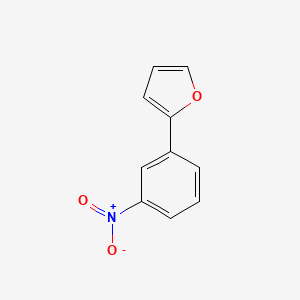


![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)
